

Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of MRTX-1257 (Adagrasib)

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Compound of Interest

Compound Name: MRTX-1257-d6

Cat. No.: B12405418

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Introduction

MRTX-1257, also known as adagrasib, is a potent, selective, and irreversible covalent inhibitor of KRAS G12C, a key oncogenic driver in various cancers.[1][2][3] Its preclinical development has demonstrated promising anti-tumor activity and favorable pharmacokinetic properties.[4] These application notes provide a comprehensive overview of the preclinical pharmacokinetic analysis of MRTX-1257 in various animal models, offering detailed experimental protocols for key assays.

MRTX-1257 acts by binding to the inactive, GDP-bound state of the KRAS G12C mutant protein, thereby inhibiting downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.[5][6] Preclinical studies have shown that MRTX-1257 can induce tumor regression in xenograft models and has significant oral bioavailability.[1][6][7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of MRTX-1257 (adagrasib) in various preclinical models.

Table 1: Single-Dose Pharmacokinetics of MRTX-1257 (Adagrasib) in Mice

Dose (mg/kg)	Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Half-life (t _{1/2}) (h)	Bioavailability (%)	Reference
30	Oral	2410	0.5-4	4910	0-4	31.1	[5][8]
3	IV	-	-	-	1.51	-	[5]

Table 2: Single-Dose Pharmacokinetics of Adagrasib in Rats

Dose (mg/kg)	Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Half-life (t _{1/2}) (h)	Bioavailability (%)	Reference
30	Oral	677.45 ± 58.72	3.20 ± 0.42	-	3.50 ± 0.21	50.72	[9]
5	IV	-	-	-	2.08 ± 0.54	-	[9]
15	Oral	122.3	6	-	10.13	-	[9]
3	IV	-	-	-	2.57	-	[5]

Table 3: Single-Dose Pharmacokinetics of Adagrasib in Dogs

Dose (mg/kg)	Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Half-life (t _{1/2}) (h)	Bioavailability (%)	Reference
10	Oral	-	-	≤ 0.04	~1	4	[8]
3	IV	-	-	-	7.56	-	[5]

Table 4: Tissue Distribution of Adagrasib in Rats Following a Single 30 mg/kg Oral Dose

Tissue	Cmax (ng/g)	Tmax (h)
Liver	5047.80 ± 676.48	2
Lung	3897.76 ± 217.27	4
Spleen	3891.80 ± 699.19	8
Kidney	1787.02 ± 364.44	4
Pancreas	648.72 ± 305.97	4
Heart	70.49 ± 32.73	4
Data from[9]		

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study

This protocol outlines the procedure for determining the pharmacokinetic profile of MRTX-1257 in mice.

1. Animal Models:

- Species: CD-1 mice or other appropriate strain.
- Health Status: Healthy, pathogen-free animals.
- Acclimatization: Acclimatize animals for at least 7 days before the experiment.

2. Drug Formulation and Administration:

- Formulation: For oral administration, formulate MRTX-1257 in a suitable vehicle such as 10% Captisol, 50 mM citrate buffer, pH 5.0. For intravenous administration, dissolve in a vehicle like polyethylene glycol 400 and dimethyl sulfoxide (8%).
- Administration:
 - Oral (PO): Administer a single dose (e.g., 30 mg/kg) via oral gavage.

- Intravenous (IV): Administer a single dose (e.g., 3 mg/kg) via tail vein injection.

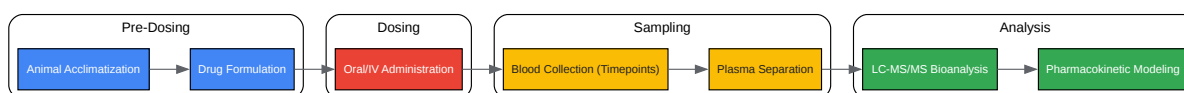
3. Blood Sampling:

- Collection Timepoints: Collect blood samples at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
- Collection Method: Collect blood (~50 µL) from the tail vein into heparinized microvettes.
- Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

4. Bioanalysis (LC-MS/MS Method):

- Sample Preparation:
 - Perform protein precipitation by adding acetonitrile to the plasma samples.
 - Vortex and centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant for analysis.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
 - Flow Rate: 0.5 mL/min.
- Mass Spectrometric Conditions:
 - Ionization: Positive electrospray ionization (ESI+).
 - Detection: Multiple Reaction Monitoring (MRM) of parent and daughter ion transitions for MRTX-1257.
- Data Analysis:

- Construct a calibration curve using standards of known concentrations.
- Quantify the concentration of MRTX-1257 in the plasma samples.
- Calculate pharmacokinetic parameters (C_{max}, T_{max}, AUC, t_{1/2}) using appropriate software.



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Caption: Workflow for a preclinical pharmacokinetic study.

Protocol 2: Subcutaneous Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of MRTX-1257.

1. Cell Culture:

- Cell Lines: Use human cancer cell lines with the KRAS G12C mutation (e.g., MIA PaCa-2, NCI-H358).
- Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. Animal Models:

- Species: Immunocompromised mice (e.g., athymic nude mice).
- Age: 6-8 weeks old.

3. Tumor Implantation:

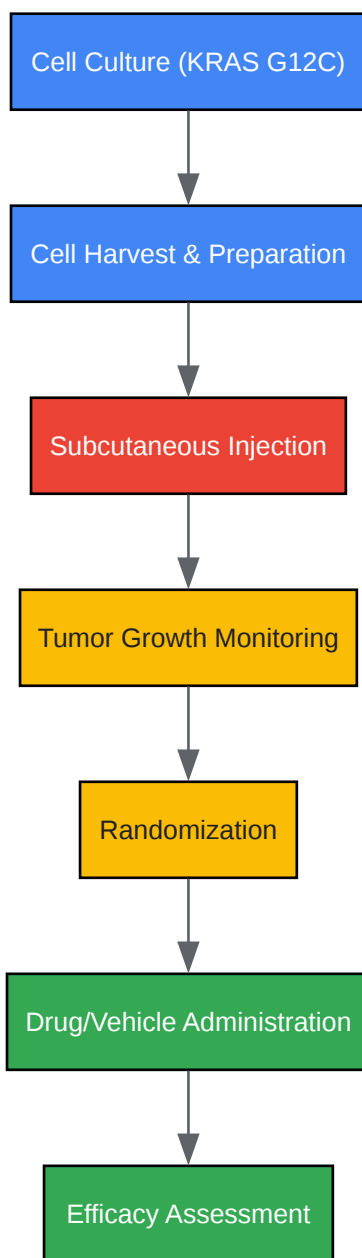
- Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend them in a sterile solution (e.g., PBS or a mixture of PBS and Matrigel).
- Injection: Subcutaneously inject the cell suspension (e.g., 5×10^6 cells in 100 μ L) into the flank of each mouse.

4. Tumor Growth Monitoring:

- Measurement: Measure tumor dimensions with calipers every 2-3 days once tumors become palpable.
- Volume Calculation: Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.

5. Drug Administration and Efficacy Evaluation:

- Treatment Groups: Randomize mice into treatment and vehicle control groups when tumors reach a specific size (e.g., 100-200 mm^3).
- Dosing: Administer MRTX-1257 orally at various doses (e.g., 3, 10, 30, 100 mg/kg) daily for a specified period (e.g., 21-30 days).
- Efficacy Endpoints: Monitor tumor growth inhibition, body weight changes, and overall animal health. At the end of the study, tumors can be excised for further analysis.



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Caption: Workflow for a subcutaneous xenograft efficacy study.

Protocol 3: Western Blot Analysis of pERK Inhibition

This protocol is for assessing the pharmacodynamic effect of MRTX-1257 by measuring the inhibition of ERK phosphorylation in tumor tissues.

1. Sample Preparation:

- **Tumor Lysates:** Excise tumors from the xenograft study at specified time points after the final dose. Homogenize the tumor tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Western Blotting:

- **Gel Electrophoresis:** Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

3. Antibody Incubation:

- **Primary Antibodies:** Incubate the membrane with primary antibodies against phospho-ERK (pERK) and total ERK overnight at 4°C.
- **Secondary Antibody:** Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

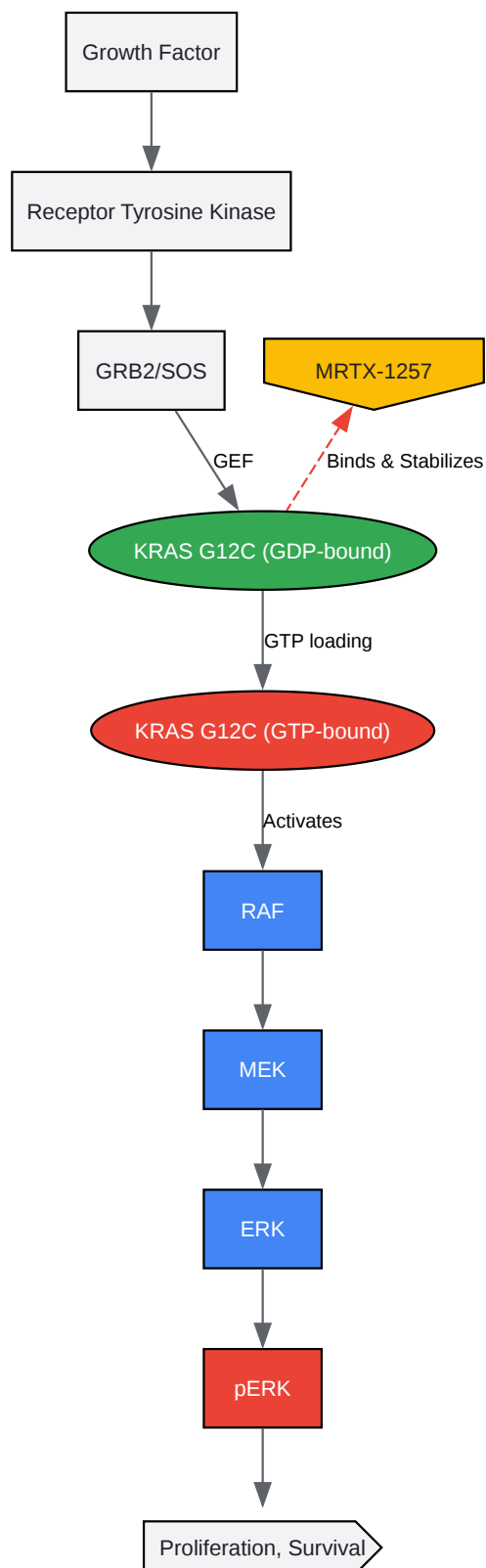
4. Detection and Analysis:

- **Chemiluminescence:** Add a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
- **Densitometry:** Quantify the band intensities for pERK and total ERK.
- **Normalization:** Normalize the pERK signal to the total ERK signal to determine the extent of inhibition.

Signaling Pathway

MRTX-1257 targets the KRAS G12C mutant protein, which is an upstream component of the RAS/MAPK signaling pathway. Inhibition of KRAS G12C leads to the downregulation of

downstream signaling, including the phosphorylation of ERK.



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Caption: MRTX-1257 inhibits the KRAS signaling pathway.

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